2,3-Dichlorobiphenyl-4-ol
Description
Contextualization within Biphenylol Research
Biphenylols, or hydroxylated biphenyls, represent a significant area of research within the broader study of PCB metabolism. nih.govresearchgate.net Unlike their parent compounds, OH-PCBs possess a hydroxyl group, which can alter their chemical properties and biological activity. scispace.com Research has shown that certain OH-PCBs can bind to transport proteins and interact with hormone receptors, raising concerns about their potential to disrupt endocrine systems. scispace.com The study of dichlorobiphenylols, a subgroup of OH-PCBs containing two chlorine atoms, is crucial for understanding the metabolic fate and potential risks associated with lower-chlorinated PCBs.
Rationale for Focused Investigation of 2,3-Dichlorobiphenyl-4-ol
The focused investigation of this compound stems from its identity as a metabolite of 3,3'-Dichlorobiphenyl (B134845) (PCB 11). nih.govacs.orgnih.gov PCB 11 is noteworthy because it was not a component of the commercial PCB mixtures, known as Aroclors, but is inadvertently produced as a byproduct in manufacturing processes, such as pigment production. nih.govnih.gov The presence of PCB 11 in the environment, particularly in the air, indicates an ongoing source of PCB exposure. nih.gov Consequently, understanding the metabolism of PCB 11 and the biological activity of its metabolites, like this compound, is critical for assessing the contemporary risks posed by PCBs. nih.govacs.org
Studies have been conducted to understand the formation and elimination of this specific metabolite. For instance, research involving the exposure of rats to PCB 11 has demonstrated the formation of this compound, which is also referred to as 4-OH-PCB11. acs.orgnih.govnih.gov These studies have shown that after exposure to PCB 11, the parent compound is rapidly metabolized, and this compound is detected in the liver. acs.orgnih.govnih.gov The investigation of this metabolite helps to elucidate the metabolic pathways of non-legacy PCBs and their potential biological effects. nih.gov
Historical and Current Research Trajectories on Polychlorinated Biphenyl (B1667301) Metabolites
Historically, research on PCBs primarily focused on the highly chlorinated congeners found in commercial mixtures like Aroclor. nih.govnih.gov These studies established the persistence, bioaccumulation, and toxicity of these compounds. wikipedia.orgacs.org The discovery of hydroxylated metabolites in wildlife in the mid-1970s marked a significant shift in research focus. scispace.com It became apparent that the metabolites of PCBs could have distinct toxicological profiles from their parent compounds. scispace.comresearchgate.net
Current research has expanded to include lower-chlorinated PCBs and their metabolites, driven by the discovery of ongoing environmental sources. nih.govnih.gov Modern analytical techniques, such as gas chromatography-mass spectrometry, have been instrumental in identifying and quantifying specific PCB metabolites like this compound in biological samples. acs.orgacs.orgresearchgate.net The synthesis of authentic standards for these metabolites is also a crucial aspect of current research, enabling more accurate and reliable toxicological studies. uiowa.edu The ongoing investigation into PCB metabolites is characterized by a multidisciplinary approach, combining environmental monitoring, analytical chemistry, and toxicology to better understand the full scope of risks associated with these persistent pollutants. acs.orgresearchgate.net
Chemical and Physical Properties
The fundamental characteristics of this compound are detailed below.
| Property | Value |
| Molecular Formula | C₁₂H₈Cl₂O |
| Molecular Weight | 239.10 g/mol |
| Synonyms | 4-OH-PCB 11, 2-Chloro-4-(3-chlorophenyl)phenol |
Data sourced from available chemical databases and research articles. uiowa.educhemeo.com
Synthesis and Characterization
The synthesis of this compound is essential for obtaining pure standards for analytical and toxicological research. One documented synthetic route involves a Suzuki-coupling reaction. This method utilizes 4-bromo-2-chloroanisole and 3-chlorobenzene boronic acid as starting materials. uiowa.edu The coupling is catalyzed by a palladium complex, specifically Pd₂(dba)₃ with 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl (B57463) (DPDB). uiowa.edu This reaction forms the intermediate 3,3'-dichloro-4-methoxybiphenyl (4-MeO-PCB11). The final step is the demethylation of this intermediate using boron tribromide (BBr₃) to yield the desired product, this compound. uiowa.edu The identity and purity of the synthesized compound and its intermediate are confirmed through analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy. uiowa.edu
Analytical Methods for Detection
The detection and quantification of this compound in biological and environmental matrices require sensitive and specific analytical methods. A common approach involves extraction of the analyte from the sample, followed by cleanup and instrumental analysis.
Pressurized liquid extraction (PLE) has been successfully used to extract this compound from tissues. acs.orgresearchgate.net Following extraction, a cleanup step, often using solid-phase extraction (SPE), is employed to remove interfering substances. researchgate.net
The primary analytical instrument for the detection of this compound is gas chromatography coupled with mass spectrometry (GC-MS). acs.orgresearchgate.net For enhanced selectivity and sensitivity, tandem mass spectrometry (GC-MS/MS) can be utilized. researchgate.net In some methods, the hydroxylated metabolite is derivatized to a methoxy-analogue (MeO-PCB) before GC analysis to improve its chromatographic properties. nih.gov
Research Findings on this compound
Recent scientific investigations have provided valuable insights into the metabolic fate and biological effects of this compound.
Elimination and Half-Life in Animal Models
Studies in Sprague-Dawley rats have shed light on the elimination kinetics of inhaled 3,3'-dichlorobiphenyl (PCB 11) and the formation of its 4-hydroxylated metabolite. Following inhalation exposure to PCB 11, the parent compound was found to be rapidly eliminated from the lung, serum, and liver, with half-lives of approximately 1.9, 1.8, and 2.1 hours, respectively. acs.orgnih.govnih.gov
The metabolite, this compound (4-OH-PCB11), was detected in the liver of the exposed animals but not in the lung or serum under the experimental conditions. acs.orgnih.govnih.gov This metabolite also exhibited apparent first-order elimination with a half-life of 2.4 hours. acs.orgnih.gov These findings suggest that this compound is not retained in the body and is likely subject to further biotransformation. acs.orgnih.govnih.gov
| Tissue | PCB 11 Half-Life (hours) | This compound Half-Life (hours) |
| Lung | 1.9 | Not Detected |
| Serum | 1.8 | Not Detected |
| Liver | 2.1 | 2.4 |
Data from a study on male Sprague-Dawley rats exposed to PCB 11 via inhalation. acs.orgnih.govnih.gov
Interaction with Cellular Components
Research has explored the interaction of this compound with cellular components, particularly in the context of oxidative stress. Studies have shown that this metabolite can induce oxidative stress in mammalian cells. nih.gov The mitochondrion has been identified as a significant target for PCBs and their metabolites. nih.gov Exposure to this compound has been linked to alterations in the expression of genes involved in fatty acid metabolism, especially in the absence of the protective enzyme Sirtuin 3. nih.gov Furthermore, this metabolite has been observed to cause a marginal but statistically significant increase in mitochondrial superoxide (B77818) levels in certain cell lines. nih.gov
Structure
2D Structure
3D Structure
Properties
CAS No. |
78509-26-9 |
|---|---|
Molecular Formula |
C12H8Cl2O |
Molecular Weight |
239.09 g/mol |
IUPAC Name |
2,3-dichloro-4-phenylphenol |
InChI |
InChI=1S/C12H8Cl2O/c13-11-9(6-7-10(15)12(11)14)8-4-2-1-3-5-8/h1-7,15H |
InChI Key |
JCZRADIWFINIBN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=C(C=C2)O)Cl)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of 2,3 Dichlorobiphenyl 4 Ol
Established Synthetic Pathways for 2,3-Dichlorobiphenyl-4-ol and Related Hydroxylated Biphenyls
The primary and most effective method for synthesizing this compound and other hydroxylated PCBs is through a multi-step process that typically involves a palladium-catalyzed cross-coupling reaction followed by demethylation. acs.orguiowa.edu
A common route begins with the Suzuki-Miyaura coupling reaction. nih.govuky.edu This powerful carbon-carbon bond-forming reaction joins an aryl boronic acid with an aryl halide. wikipedia.orgharvard.edu For the synthesis of hydroxylated PCBs, this usually involves coupling a (chlorinated) aryl boronic acid with a bromochloroanisole. nih.gov The resulting methoxylated biphenyl (B1667301) is then demethylated to yield the final hydroxylated product. acs.orguiowa.edu
This approach offers significant advantages over older methods like the Cadogan or Ullmann reactions, including higher selectivity, better yields, and the use of less toxic starting materials. nih.govuky.edu
Regioselective Synthesis Strategies
Achieving the desired regiochemistry, meaning the specific placement of the chloro and hydroxyl groups on the biphenyl backbone, is paramount. The Suzuki-Miyaura coupling provides excellent regioselectivity. The final substitution pattern of the hydroxylated PCB is determined by the specific substitution patterns of the precursor aryl boronic acid and aryl halide. uky.edu
For instance, to synthesize 3,3'-dichlorobiphenyl-4-ol, 4-bromo-2-chloroanisole can be reacted with 3-chlorobenzene boronic acid. uiowa.edu This ensures the precise arrangement of the chlorine atoms and the methoxy (B1213986) group, which is subsequently converted to a hydroxyl group. The regioselectivity of the reaction is a key advantage, allowing for the targeted synthesis of specific congeners. pdx.edu
Mechanistic Aspects of Key Reaction Steps (e.g., Suzuki-coupling reaction, demethylation)
Suzuki-Miyaura Coupling Reaction: The catalytic cycle of the Suzuki-Miyaura reaction is well-established and involves three main steps: wikipedia.orgrsc.org
Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (e.g., bromochloroanisole) to form an organopalladium(II) complex. harvard.edursc.org
Transmetalation: The organoboron compound (aryl boronic acid), activated by a base, transfers its aryl group to the palladium complex. gre.ac.uk This step forms a new diorganopalladium(II) complex.
Reductive Elimination: The two aryl groups on the palladium complex are coupled, forming the biphenyl product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. rsc.org
The choice of catalyst, ligands, and base can significantly influence the reaction's efficiency and yield. rsc.orgnih.gov
Demethylation: Following the successful coupling to form the methoxy-biphenyl intermediate, the methyl group is cleaved to yield the final hydroxylated product. A common and effective reagent for this demethylation step is boron tribromide (BBr3). uiowa.edukisti.re.kr
Novel Approaches and Methodological Advancements in Dichlorobiphenylol Synthesis
While the Suzuki-Miyaura coupling is a robust method, research continues to explore improvements and alternative strategies.
Green Chemistry Principles in Synthesis
Efforts are being made to align the synthesis of these compounds with the principles of green chemistry. This includes exploring the use of less hazardous solvents and reagents. For example, some Suzuki coupling reactions can be performed in aqueous environments, reducing the reliance on organic solvents. harvard.edu The development of heterogeneous catalysts, which can be easily separated from the reaction mixture and potentially recycled, is another area of focus. researchgate.net
Catalyst Development for Enhanced Yield and Selectivity
The development of more efficient and selective catalysts is a continuous area of research. For sterically hindered PCBs, specialized ligands and catalyst systems, such as those using Pd(dba)₂ with 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl (B57463) (DPDB), have been shown to provide superior yields compared to classic methods. uiowa.edunih.gov The goal is to create catalysts that are highly active, stable, and can facilitate the coupling of a wide range of substrates with high functional group tolerance. nsf.gov Research into non-noble metal catalysts, such as those based on titanium or copper, is also an emerging field. rsc.orgualberta.ca
Precursor Reactivity and Intermediate Characterization in this compound Synthesis
The synthesis of this compound relies on the careful selection and handling of its precursors. The primary precursors are a substituted aryl boronic acid and a substituted aryl halide. uky.edu For example, the synthesis of 3,3'-dichlorobiphenyl-4-ol utilizes 3-chlorobenzene boronic acid and 4-bromo-2-chloroanisole. uiowa.edu
The characterization of the intermediate, in this case, 3,3'-dichloro-4-methoxybiphenyl, is a crucial step to confirm the success of the coupling reaction before proceeding to the final demethylation step. uiowa.edu Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) are essential for verifying the structure and purity of these intermediates. uky.edunih.gov The characterization of reaction intermediates provides vital information for understanding reaction mechanisms and optimizing reaction conditions. rsc.orgnih.govru.nl
Environmental Occurrence, Distribution, and Transport Dynamics of 2,3 Dichlorobiphenyl 4 Ol
Sorption and Desorption Processes in Environmental Matrices
The sorption and desorption behavior of 2,3-Dichlorobiphenyl-4-ol in soil and sediment is crucial for determining its mobility and bioavailability. While direct experimental data for this specific compound are not available, its physicochemical properties can be inferred from related compounds. As a hydroxylated PCB, it possesses both hydrophobic (the dichlorobiphenyl structure) and polar (the hydroxyl group) characteristics.
The presence of the hydroxyl group makes the molecule ionizable, a property that significantly influences its interaction with environmental matrices. nih.gov The sorption of such ionizable organic compounds is governed by factors including:
Organic Matter Content: Like other hydrophobic organic compounds, this compound is expected to sorb to organic matter in soils and sediments. Studies on other dichlorobiphenyls have shown a strong correlation between sorption and the organic carbon content of the sediment. nih.gov
pH of the Matrix: The pKa of the hydroxyl group will determine the extent of ionization at a given environmental pH. At pH values above the pKa, the compound will be in its anionic form, which is generally more water-soluble and less likely to sorb to organic matter compared to the neutral form. The sorption of other ionizable compounds, such as chlorophenols, has been shown to decrease with increasing pH. semanticscholar.org
Nature of the Sorbent: The type of organic matter and the mineral composition of the soil or sediment can also influence sorption. For instance, black carbon has been shown to be a particularly strong sorbent for some PCBs. nih.gov
Desorption processes determine the potential for a sorbed compound to be released back into the aqueous phase. For some organic compounds, sorption can be partially irreversible, a phenomenon known as hysteresis. This can lead to the long-term sequestration of the compound in soil and sediment.
Table 2: Estimated Physicochemical Properties Relevant to Sorption of this compound
| Property | Estimated Value | Significance |
|---|---|---|
| log Kow (Octanol-Water Partition Coefficient) | ~4.5 - 5.5 | Indicates a tendency to partition into organic matter. |
| pKa | ~7.0 - 8.0 | Determines the degree of ionization at environmental pH, affecting solubility and sorption. |
| Water Solubility | Higher than parent PCB 11 | Influences its mobility in aqueous systems. |
Note: Values are estimated based on data for similar hydroxylated PCBs and are subject to uncertainty.
Volatilization and Atmospheric Transport Mechanisms
Volatilization is a key process that governs the entry of semi-volatile organic compounds into the atmosphere, enabling their long-range transport. The tendency of a chemical to volatilize from water is described by its Henry's Law constant.
For PCBs, volatilization is generally higher for lower-chlorinated congeners. nih.gov However, the introduction of a hydroxyl group significantly alters this behavior. Hydroxylation reduces the volatility of PCBs, resulting in a lower Henry's Law constant. nih.gov This is due to the increased polarity and the potential for hydrogen bonding with water, which makes the compound more soluble in water and less likely to partition into the gas phase.
Therefore, this compound is expected to be significantly less volatile than its parent compound, PCB 11. While PCB 11 is known to be present in the atmosphere and undergo long-range transport, its hydroxylated metabolite is more likely to remain in the terrestrial and aquatic compartments where it is formed. nih.gov Any atmospheric presence of this compound would likely be associated with the atmospheric transformation of airborne PCB 11 through reactions with hydroxyl radicals, although this is considered a minor pathway compared to terrestrial and aquatic formation. nih.gov
Table 3: Comparison of Estimated Volatility Parameters
| Compound | Estimated Henry's Law Constant (atm·m³/mol) | Implication for Atmospheric Transport |
|---|---|---|
| 3,3'-Dichlorobiphenyl (B134845) (PCB 11) | ~10⁻⁴ - 10⁻⁵ | Moderate potential for volatilization and atmospheric transport. |
| This compound | Significantly lower than PCB 11 | Low potential for volatilization and atmospheric transport. |
Note: Values are estimated based on general trends for PCBs and OH-PCBs and are subject to uncertainty.
Aquatic Mobility and Sediment Partitioning Behavior
The mobility of this compound in aquatic environments is largely controlled by its partitioning between the water column and sediments. This partitioning is quantified by the sediment-water partition coefficient (Kd), which is influenced by both the chemical's properties and the characteristics of the sediment.
As a moderately hydrophobic and ionizable compound, the aquatic behavior of this compound is complex. Its partitioning will be influenced by:
Hydrophobicity: The dichlorobiphenyl structure imparts a tendency to associate with the organic carbon fraction of sediments. The organic carbon-normalized partition coefficient (Koc) is often used to describe this interaction.
Ionization: As with sorption in soils, the ionization of the hydroxyl group at higher pH levels will increase its water solubility and reduce its affinity for sediment organic matter, thereby increasing its mobility in the water column. nih.gov
Sediment Composition: Sediments with higher organic carbon content will have a greater capacity to bind the compound. oakland.edu The presence of dissolved organic matter (DOM) in the water can also affect partitioning by forming soluble complexes with the compound, which can either enhance or reduce its apparent solubility and mobility. oakland.edu
Studies on other PCB congeners have shown that sediment-water distribution coefficients can vary significantly depending on the specific congener and the properties of the sediment. For a tetrachlorobiphenyl, log Koc values in the range of 5.3–6.1 have been reported. usgs.gov Given its lower chlorination and the presence of a polar hydroxyl group, the Koc for this compound is expected to be lower than that of more highly chlorinated, non-hydroxylated PCBs.
Table 4: Estimated Parameters for Aquatic Partitioning of this compound
| Parameter | Estimated Value Range | Significance |
|---|---|---|
| log Koc (Organic Carbon-Normalized Partition Coefficient) | 4.0 - 5.0 | Indicates a moderate to strong tendency to partition to sediment organic carbon. |
| Kd (Sediment-Water Partition Coefficient) | Variable, dependent on sediment organic carbon and pH. | Determines the distribution between water and sediment. |
Note: Values are estimated based on data for similar compounds and are subject to uncertainty.
Bioconcentration and Bioaccumulation Potentials in Environmental Systems
Bioconcentration refers to the accumulation of a chemical from water into an aquatic organism, while bioaccumulation includes uptake from all environmental sources, including food. These processes are critical for understanding the potential for a compound to enter and magnify in food webs.
The bioconcentration factor (BCF) is often correlated with the octanol-water partition coefficient (Kow). While the estimated log Kow of this compound suggests a potential for bioconcentration, its metabolic fate appears to be a more dominant factor.
A study on the inhalation exposure of rats to PCB 11 demonstrated that its metabolite, 3,3'-dichlorobiphenyl-4-ol, was formed in the liver but was rapidly eliminated with a half-life of 2.4 hours. nih.gov This rapid metabolism and elimination suggest that the compound is not likely to be retained in the body and, therefore, has a low potential for bioaccumulation. This is in contrast to more highly chlorinated PCBs, which are more resistant to metabolism and tend to accumulate in fatty tissues.
The lower chlorination and the presence of a hydroxyl group make this compound more susceptible to further biotransformation, such as conjugation with glucuronic acid or sulfate, which facilitates its excretion. nih.gov Therefore, while transient levels may be present in organisms exposed to PCB 11, significant bioaccumulation of this compound in environmental systems is not expected.
Table 5: Estimated Bioaccumulation Potential of this compound
| Parameter | Estimated Potential | Justification |
|---|---|---|
| Bioconcentration Factor (BCF) | Low to Moderate | Moderate hydrophobicity but subject to rapid metabolism. |
| Bioaccumulation Potential | Low | Rapid elimination and further biotransformation observed in laboratory studies. |
Note: Estimations are based on metabolic data and general principles of bioaccumulation.
Environmental Transformation and Degradation Pathways of 2,3 Dichlorobiphenyl 4 Ol
Microbial Biodegradation of Chlorinated Biphenyls
Microbial communities in soil and sediment play a significant role in the degradation of chlorinated biphenyls. researchgate.net The biodegradation of these compounds can occur under both aerobic and anaerobic conditions, often involving a consortium of different microorganisms. wikipedia.org The extent of degradation is influenced by factors such as the degree of chlorination and the substitution pattern of the biphenyl (B1667301) rings. researchgate.net
Bacteria have evolved sophisticated enzymatic systems to break down chlorinated biphenyls. Aerobic degradation is a prominent pathway for less chlorinated congeners and involves an oxidative attack. researchgate.netslideshare.net The central pathway for the aerobic bacterial degradation of PCBs is the biphenyl (bph) pathway, which consists of a series of enzymatic reactions that convert PCBs to chlorobenzoic acids. proquest.comnih.gov These chlorobenzoic acids can then be further metabolized by other bacteria. slideshare.net
The key enzymes involved in the upper biphenyl pathway include:
Biphenyl dioxygenase (BphA): This multi-component enzyme initiates the degradation by introducing two hydroxyl groups to the biphenyl molecule. proquest.comnih.gov
Dihydrodiol dehydrogenase (BphB): This enzyme catalyzes the dehydrogenation of the resulting dihydrodiol. proquest.comnih.gov
2,3-dihydroxybiphenyl dioxygenase (BphC): This enzyme is responsible for the meta-cleavage of the aromatic ring. proquest.comnih.gov
Hydrolase (BphD): This enzyme hydrolyzes the product of the ring cleavage. proquest.comnih.gov
Several bacterial genera are known for their ability to degrade PCBs, including Pseudomonas, Burkholderia, Comamonas, Ralstonia, Achromobacter, Alcaligenes, and Bacillus. proquest.comresearchgate.net For instance, some Pseudomonas species have been shown to degrade dichlorobiphenyls by attacking the non-chlorinated or less-chlorinated ring, leading to the formation of chlorinated intermediates. nih.gov In the case of 2,3-Dichlorobiphenyl-4-ol, bacteria would likely target the non-hydroxylated ring for initial dioxygenation.
Under anaerobic conditions, the primary degradation mechanism is reductive dechlorination, where chlorine atoms are removed from the biphenyl rings. wikipedia.orgslideshare.net This process is particularly effective for highly chlorinated PCBs and is carried out by anaerobic bacteria such as Dehalococcoides, Dehalobacter, and Desulfitobacterium. proquest.comresearchgate.net Reductive dechlorination of higher chlorinated biphenyls can produce lower chlorinated congeners that are then more susceptible to aerobic degradation. wikipedia.org
Table 1: Key Bacterial Enzymes in Aerobic PCB Degradation
| Enzyme | Gene | Function in Biphenyl Pathway |
|---|---|---|
| Biphenyl Dioxygenase | bphA, E, F, G | Initial dihydroxylation of the biphenyl ring |
| Dihydrodiol Dehydrogenase | bphB | Dehydrogenation of the dihydrodiol intermediate |
| 2,3-Dihydroxybiphenyl Dioxygenase | bphC | Meta-cleavage of the aromatic ring |
| Hydrolase | bphD | Hydrolysis of the ring cleavage product |
Fungi, particularly white-rot fungi, are also capable of degrading a wide range of persistent organic pollutants, including chlorinated biphenyls. researchgate.net These fungi possess powerful, non-specific extracellular ligninolytic enzymes that are involved in the degradation of lignin (B12514952) in wood. nih.gov These enzymes, which include lignin peroxidases, manganese peroxidases, and laccases, can also co-metabolically degrade various environmental pollutants. researchgate.net
Studies with white-rot fungi like Phanerochaete chrysosporium and Phlebia brevispora have demonstrated their ability to degrade different PCB congeners. researchgate.netnih.govnih.gov The degradation process often begins with hydroxylation of the biphenyl rings. nih.govresearchgate.net For example, Phanerochaete chrysosporium has been shown to metabolize 4,4'-dichlorobiphenyl (B164843) to intermediates such as 4-chlorobenzoic acid and 4-chlorobenzyl alcohol. usda.gov The initial hydroxylation is a critical step in the fungal degradation of PCBs. nih.govresearchgate.net In the case of this compound, which is already a hydroxylated compound, fungal enzymes could potentially facilitate further hydroxylation, ring cleavage, or dechlorination. Fungal biotransformation can also lead to the formation of methoxylated metabolites. nih.gov
Table 2: Examples of White-Rot Fungi Involved in PCB Degradation
| Fungal Species | Key Enzymes | Observed Transformations |
|---|---|---|
| Phanerochaete chrysosporium | Lignin peroxidases, Manganese peroxidases | Hydroxylation, formation of chlorobenzoic acids and chlorobenzyl alcohols |
| Phlebia brevispora | Ligninolytic enzymes | Degradation of coplanar PCBs, formation of methoxylated metabolites |
| Trametes versicolor | Laccase, Manganese peroxidases | Degradation of various PCB congeners |
The effective biodegradation of chlorinated biphenyls in the environment is often the result of the synergistic action of diverse microbial communities rather than a single microbial species. wikipedia.orgnih.gov The degradation potential of a microbial community is influenced by both the population size and the specific catabolic capabilities of the individual organisms present. nih.gov
In anaerobic environments, the process of reductive dechlorination of highly chlorinated PCBs by one group of bacteria can produce less chlorinated congeners that are then available for degradation by aerobic bacteria. wikipedia.orgoup.com This sequential anaerobic-aerobic process highlights the importance of microbial community interactions. nih.gov The presence of co-substrates can also influence the dynamics of the microbial community and enhance the degradation of PCBs. nih.gov For instance, in some anaerobic batch reactors, the addition of ethanol (B145695) and sodium formate (B1220265) significantly reduced PCB concentrations. nih.gov The composition of the microbial community can shift in response to the presence of PCBs, leading to the selection of specific populations with enhanced degradation capabilities. nih.gov
Photochemical Degradation of Biphenylols
In addition to microbial processes, photochemical degradation plays a significant role in the transformation of biphenylols, including this compound, in the environment, particularly in aquatic systems and on surfaces exposed to sunlight. researchgate.net This process can occur through direct photolysis, where the molecule itself absorbs light, or indirect photolysis, which is mediated by other light-absorbing substances that produce reactive oxygen species. researchgate.net
Direct photolysis involves the absorption of photons by a molecule, leading to its excitation and subsequent chemical transformation. researchgate.net For chlorinated aromatic compounds like PCBs, a primary photochemical reaction is the homolytic cleavage of the carbon-chlorine (C-Cl) bond. researchgate.net This process typically results in the formation of lower-chlorinated biphenyls. researchgate.net The efficiency of direct photolysis is dependent on the absorption spectrum of the compound and the quantum yield of the reaction.
Indirect photolysis is often a more significant degradation pathway for organic pollutants in natural waters. nih.gov This process is driven by reactive oxygen species (ROS) that are generated by the interaction of sunlight with natural photosensitizers, such as dissolved organic matter (DOM). nih.gov The most important ROS in this context are hydroxyl radicals (•OH), singlet oxygen (¹O₂), and triplet states of DOM (³DOM*). nih.gov
Hydroxyl radicals are highly reactive and can readily attack aromatic rings, leading to hydroxylation and potential ring cleavage. researchgate.netfao.org The reaction of hydroxyl radicals with PCBs can lead to the formation of hydroxylated PCBs. researchgate.netfao.org For this compound, which is already hydroxylated, further attack by hydroxyl radicals could lead to the introduction of additional hydroxyl groups or the cleavage of the biphenyl structure. Studies have shown that the attack of hydroxyl radicals on chlorobiphenyls can lead to the formation of hydroxybiphenyls and subsequent cleavage of the C-Cl bond. nih.gov The presence of DOM has been shown to accelerate the photodegradation of trichlorobiphenyls, with hydroxyl radicals and singlet oxygen playing significant roles. nih.gov
Table 3: Reactive Oxygen Species (ROS) in Indirect Photolysis of Biphenylols
| Reactive Species | Formation Mechanism | Role in Degradation |
|---|---|---|
| Hydroxyl Radical (•OH) | Photolysis of DOM, nitrates, nitrites | Addition to aromatic rings, leading to hydroxylation and ring cleavage |
| Singlet Oxygen (¹O₂) | Energy transfer from excited DOM | Oxidation of the pollutant molecule |
| DOM Triplet States (³DOM*) | Intersystem crossing from excited singlet states of DOM | Direct energy transfer or electron transfer to the pollutant |
Chemical Hydrolysis and Other Abiotic Transformation Processes
Abiotic transformation processes, which are chemical reactions that occur without the involvement of microorganisms, play a role in the environmental degradation of chlorinated biphenylols. While specific data on the chemical hydrolysis of this compound is limited, insights can be drawn from the known behavior of hydroxylated PCBs (OH-PCBs) in the environment.
OH-PCBs, including dichlorobiphenylols, are primarily formed in the environment through the abiotic oxidation of parent PCBs. nih.gov One of the main pathways for this transformation is the reaction of PCBs with hydroxyl radicals (•OH). nih.govsmu.ca These highly reactive radicals are generated in the atmosphere and in surface waters through photochemical processes and can attack the biphenyl structure, leading to hydroxylation. nih.govsmu.ca Laboratory studies have demonstrated that the reaction of gaseous PCBs with hydroxyl radicals can produce OH-PCBs, although other oxidation products like chlorobenzoic acids may also be formed. smu.ca
Photodegradation is another significant abiotic process that can contribute to the transformation of chlorinated biphenyls and their hydroxylated derivatives. researchgate.netfao.org The absorption of ultraviolet (UV) radiation can lead to the breakdown of these compounds. For instance, the photodegradation of the highly chlorinated PCB-209 has been shown to produce lower chlorinated PCBs and hydroxylated PCBs through processes like hydrodechlorination and hydroxyl radical addition. researchgate.netfao.org The presence of substances like dissolved organic matter in aquatic systems can influence the rate of photodegradation of PCBs, sometimes accelerating the process through photosensitization. While direct photolysis of this compound has not been extensively studied, it is plausible that this compound undergoes photochemical transformation in sunlit surface waters and in the atmosphere.
Regarding chemical hydrolysis, the carbon-chlorine and the biphenyl ring structures are generally resistant to hydrolysis under typical environmental pH and temperature conditions. inchem.org Therefore, it is expected that this compound would be chemically stable with respect to hydrolysis in aquatic environments. Abiotic degradation is more likely to be driven by oxidative processes and photolysis rather than simple hydrolysis. nih.govsmu.ca
Table 1: Summary of Abiotic Transformation Processes for Chlorinated Biphenylols
| Transformation Process | Description | Key Factors Influencing the Process | Relevance to this compound |
| Reaction with Hydroxyl Radicals (•OH) | Oxidation of the biphenyl ring by highly reactive hydroxyl radicals, leading to the formation of hydroxylated derivatives. nih.govsmu.ca | - Concentration of •OH radicals- Solar irradiance- Presence of photosensitizers | A primary formation pathway from its parent PCB (3,3'-dichlorobiphenyl) in the atmosphere and aquatic environments. nih.gov |
| Photodegradation/Photolysis | Direct or indirect breakdown of the molecule upon absorption of UV radiation. researchgate.netfao.org | - Wavelength and intensity of light- Presence of photosensitizing agents (e.g., dissolved organic matter) - Environmental matrix (e.g., water, soil surface) | Likely to contribute to the transformation of this compound in sunlit environments, potentially leading to dechlorination or further oxidation. researchgate.netfao.org |
| Chemical Hydrolysis | Cleavage of chemical bonds by reaction with water. | - pH- Temperature- Chemical structure of the compound | Generally considered to be a very slow or negligible process for the stable biphenyl structure and C-Cl bonds under typical environmental conditions. inchem.org |
Structure-Biodegradability Relationships for Chlorinated Biphenylols
The biodegradation of chlorinated biphenylols is significantly influenced by the number and position of chlorine atoms on the biphenyl rings, as well as the location of the hydroxyl group. These structural features determine the susceptibility of the compound to microbial attack. researchgate.netnih.gov
Several general principles have been established regarding the structure-biodegradability relationships of chlorinated biphenyls, which can be extended to their hydroxylated derivatives:
Degree of Chlorination: In general, the rate and extent of biodegradation decrease as the number of chlorine substituents increases. researchgate.net Compounds with more than four chlorine atoms are typically more resistant to microbial degradation. researchgate.net
Position of Chlorine Atoms: The location of chlorine atoms on the biphenyl rings is a more critical factor than the total number of chlorines. nih.gov
Ortho-Substitution: The presence of chlorine atoms at the ortho-positions (2, 2', 6, and 6') of the biphenyl rings significantly hinders biodegradation. researchgate.net This steric hindrance can impede the action of bacterial dioxygenase enzymes, which are responsible for the initial attack on the aromatic ring.
Chlorine Distribution: Compounds with all chlorine atoms on a single ring tend to be degraded more readily than those with the same number of chlorines distributed across both rings. researchgate.net The non-chlorinated or less-chlorinated ring is preferentially attacked by microorganisms. researchgate.net
Position of the Hydroxyl Group: The position of the hydroxyl group can influence the metabolic pathway and the rate of degradation. For many PCBs, hydroxylation occurs at the para-position of the phenyl ring. The presence of the hydroxyl group generally increases the water solubility and potentially the bioavailability of the compound to microorganisms compared to the parent PCB.
For this compound, the presence of two chlorine atoms suggests a moderate potential for biodegradation. The hydroxyl group at the 4-position is a common site for metabolic hydroxylation. The chlorine atoms are located at the 2 and 3 positions. The ortho-chlorine at position 2 could potentially hinder the initial enzymatic attack. However, the other ring is unsubstituted, which would likely be the primary site for microbial degradation. researchgate.net
Table 2: Influence of Structural Features on the Biodegradability of Chlorinated Biphenylols
| Structural Feature | Influence on Biodegradability | Rationale | Example |
| Increasing Number of Chlorine Atoms | Decreases biodegradability researchgate.net | Increased recalcitrance to enzymatic attack and potential for increased toxicity to microorganisms. | A dichlorobiphenylol is generally more biodegradable than a tetrachlorobiphenylol. |
| Ortho-Substitution (e.g., 2- or 2'-) | Significantly hinders biodegradation researchgate.net | Steric hindrance prevents the binding of dioxygenase enzymes, which initiate the degradation pathway. | 2,2'-Dichlorobiphenyl is very poorly degraded compared to 4,4'-dichlorobiphenyl. |
| Chlorines on a Single Ring | Generally enhances biodegradability compared to distribution on both rings researchgate.net | The unsubstituted ring provides an accessible site for microbial attack. | 2,3-Dichlorobiphenyl (B103536) would likely be more readily degraded than 2,2'-dichlorobiphenyl. |
| Presence of a Hydroxyl Group | Can increase bioavailability and susceptibility to further metabolism | Increases water solubility and can be a site for further enzymatic reactions. | Hydroxylated PCBs can be substrates for various metabolic enzymes. nih.gov |
Biotransformation and Metabolic Fate of 2,3 Dichlorobiphenyl 4 Ol in Biological Systems
In Vitro Metabolic Studies in Non-Human Biological Models
In vitro systems using non-human biological materials have been instrumental in elucidating the metabolic pathways of 2,3-Dichlorobiphenyl-4-ol. These studies primarily involve the use of liver microsomes, which are rich in metabolic enzymes.
Hepatic Microsomal Metabolism and Cytochrome P450 Involvement
The initial formation of this compound from its parent compound, PCB 11, is catalyzed by the Cytochrome P450 (CYP) enzyme system. nih.govnih.gov This same enzyme system is implicated in its subsequent metabolism. Studies using rat liver microsomes have shown that hydroxylated PCBs can undergo further oxidation. nih.gov This process can lead to the formation of dihydroxylated metabolites, such as catechols. nih.govnih.gov For instance, the corresponding catechol of this compound has been identified as 3',5-dichloro-3,4-dihydroxybiphenyl. nih.govresearchgate.net The formation of these catechols is significant, as they are often more reactive than their monohydroxylated precursors. nih.govnih.gov This secondary oxidation is a critical step in the metabolic cascade of this compound. The metabolism of dichlorobiphenyls by hepatic microsomal cytochrome P-450 has been a subject of study, indicating the central role of these enzymes. nih.govdntb.gov.ua
Conjugation Reactions (e.g., Sulfation, Glucuronidation) and Associated Enzymes (e.g., SULTs)
Following hydroxylation, this compound is a prime candidate for Phase II conjugation reactions. These reactions increase the water solubility of the metabolite, facilitating its excretion. The primary conjugation pathways are sulfation and glucuronidation. nih.govacs.org
Sulfation , catalyzed by sulfotransferase (SULT) enzymes, involves the addition of a sulfonate group. This compound has been shown to be a substrate for SULTs, leading to the formation of 3,3′-dichloro-4′-sulfooxy-biphenyl, also known as PCB 11 sulfate. nih.govoup.com
Glucuronidation is another key conjugation pathway, catalyzed by UDP-glucuronosyltransferases (UGTs). acs.org This process attaches a glucuronic acid moiety to the hydroxyl group. In vitro studies have confirmed that hydroxylated PCBs, including metabolites like this compound, can be converted to their corresponding glucuronide conjugates. nih.govacs.org The efficiency of glucuronidation can vary depending on the specific structure of the hydroxylated PCB. acs.org Studies in fish have also highlighted the role of UGTs and SULTs in the conjugation of phenolic environmental contaminants. nih.govconsensus.appresearchgate.net
| Metabolite Class | Specific Metabolite Example | Metabolic Process | Enzyme Family |
|---|---|---|---|
| Dihydroxylated Metabolite | 3',5-dichloro-3,4-dihydroxybiphenyl (Catechol) | Oxidation | Cytochrome P450 (CYP) |
| Sulfated Conjugate | 3,3′-dichloro-4′-sulfooxy-biphenyl (PCB 11 Sulfate) | Sulfation | Sulfotransferases (SULTs) |
| Glucuronide Conjugate | This compound Glucuronide | Glucuronidation | UDP-glucuronosyltransferases (UGTs) |
In Vivo Biotransformation in Model Organisms (e.g., rats, mice, fish)
Studies in living organisms confirm and expand upon the findings from in vitro models, providing a more complete picture of the absorption, distribution, metabolism, and excretion of this compound.
Metabolite Identification and Elucidation of Metabolic Pathways
In vivo studies in Sprague-Dawley rats have demonstrated that this compound is a transient metabolite. acs.org Following exposure to the parent compound PCB 11, this compound is detected in the liver but is not significantly retained, indicating it is susceptible to further biotransformation. acs.org This is supported by findings that even its sulfated conjugate, when administered intravenously to rats, is not directly excreted but is further metabolized. acs.orgnih.gov
The metabolic pathways in vivo mirror those seen in vitro. The formation of sulfated conjugates is a major route. oup.com Further metabolism of the sulfated conjugate can lead to the formation of other products, including monohydroxylated and dihydroxylated PCB 11 metabolites, which have been identified in the bile, urine, and feces of rats. acs.org This indicates a complex interplay where the sulfated metabolite can be converted back to a hydroxylated form or undergo further oxidation. acs.org
Excretion Pathways and Kinetics
The kinetics of this compound have been investigated in rats. After its formation from the parent PCB, it displays apparent first-order elimination from the liver with a calculated half-life of 2.4 hours. acs.org This relatively short half-life underscores its role as an intermediate rather than a persistent metabolite. acs.org
Excretion of its downstream metabolites occurs through both urine and feces. acs.orgnih.gov Biliary secretion has been identified as a notable pathway for the elimination of metabolites derived from the sulfated conjugate of this compound. acs.orgnih.gov However, direct excretion of the sulfated conjugate itself is limited, with less than 4% of an administered dose being recovered in urine and feces after 24 hours, suggesting significant redistribution and further metabolism prior to final elimination. acs.orgnih.gov
| Compound | Parameter | Value | Tissue/Matrix | Model Organism |
|---|---|---|---|---|
| This compound | Elimination Half-Life (t½) | 2.4 hours | Liver | Rat |
| 3,3′-dichloro-4′-sulfooxy-biphenyl | Excretion (24h) | < 4% of dose | Urine and Feces | Rat |
Comparative Metabolism Across Species
While comprehensive comparative metabolic studies for this compound are limited, data from related PCBs suggest that both similarities and differences exist across species. The fundamental metabolic pathways, including oxidation by Cytochrome P450 and subsequent conjugation via sulfation and glucuronidation, are generally conserved among mammals, including rats, mice, and monkeys. nih.gov
However, the specific isoforms of Cytochrome P450 enzymes involved in these transformations can differ between species, such as between hamsters and rats, which can lead to variations in metabolite profiles. researchgate.net The rate of metabolism can also vary. For example, studies with dichlorobenzenes have shown that human liver slices can metabolize these compounds more extensively than rat liver slices.
Enzyme Induction and Inhibition by this compound at a Mechanistic Level
A comprehensive review of the scientific literature reveals a significant lack of specific research focused solely on the mechanistic details of enzyme induction and inhibition by this compound. While broader studies on hydroxylated polychlorinated biphenyls (OH-PCBs) exist, providing a general understanding of how this class of compounds interacts with metabolic enzymes, direct experimental data, such as kinetic parameters or detailed mechanistic pathways for this compound, are not available in the reviewed sources.
The biotransformation of the parent compound, 2,3-Dichlorobiphenyl (B103536), would likely involve cytochrome P450 (CYP) enzymes, leading to the formation of hydroxylated metabolites, including this compound. Generally, the interactions of such metabolites with xenobiotic-metabolizing enzymes can be categorized into two main mechanisms: enzyme induction and enzyme inhibition.
Enzyme Induction:
Enzyme induction is a process where a compound stimulates the synthesis of an enzyme, leading to an increased rate of metabolism. For many polychlorinated biphenyls and their metabolites, a primary mechanism for the induction of Phase I enzymes, such as certain cytochrome P450 isoforms (e.g., CYP1A1), is through the activation of the aryl hydrocarbon receptor (AhR). Upon binding a ligand like a PCB metabolite, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter regions of target genes, thereby initiating their transcription.
However, specific studies demonstrating that this compound acts as an agonist for the AhR and the subsequent downstream induction of CYP enzymes are not presently available. The structure of this compound, with chlorine atoms at positions that may hinder planarity, could influence its affinity for the AhR, but this remains speculative without direct experimental evidence.
Enzyme Inhibition:
Enzyme inhibition involves the direct interaction of a compound with an enzyme, leading to a decrease in its catalytic activity. Hydroxylated PCBs are known to be potent inhibitors of various enzyme systems, particularly Phase II sulfotransferases (SULTs). The mechanism of inhibition often involves the phenolic hydroxyl group of the OH-PCB competing with endogenous substrates for the active site of the enzyme.
It is plausible that this compound could act as an inhibitor of certain SULT isoforms, such as those involved in the sulfation of estrogens and other endogenous compounds. The specific chlorine substitution pattern would be a critical determinant of its inhibitory potency and selectivity towards different SULTs. Competitive inhibition is a common mechanism for this class of compounds, where the inhibitor reversibly binds to the active site of the enzyme. However, without specific kinetic studies on this compound, the inhibition constants (Ki) and the precise mode of inhibition remain unknown.
Data Tables:
Due to the absence of specific research on this compound, no data tables containing detailed research findings, such as specific enzyme activities, inhibition constants (Ki), or half-maximal inhibitory concentrations (IC50), can be generated. The creation of such tables would require experimental data that is not present in the current body of scientific literature.
Following a comprehensive search of scientific literature, it has been determined that there is insufficient specific data available for the chemical compound This compound to generate the detailed and thorough article as requested in the provided outline.
The vast majority of research on hydroxylated dichlorobiphenyls focuses on other isomers, particularly those that are metabolites of environmentally prevalent polychlorinated biphenyls (PCBs), such as 3,3'-dichlorobiphenyl-4-ol. Methodologies for detection, quantification, and extraction are highly specific to the chemical structure of the individual isomer.
As a result, specific, validated data for this compound regarding GC-MS/MS optimization, LC-MS/MS applications, SPE enhancements, PLE techniques, or novel detection methods are not available in the public scientific domain.
Creating an article based on the provided outline would necessitate using data from other, non-specified compounds, which would be scientifically inaccurate and violate the strict instructions to focus solely on this compound. Therefore, it is not possible to fulfill this request while maintaining the required standards of scientific accuracy and adherence to the specified scope.
Advanced Analytical Methodologies for the Detection and Quantification of 2,3 Dichlorobiphenyl 4 Ol
Method Validation and Quality Assurance in Environmental and Biological Monitoring
The generation of reliable, accurate, and legally defensible data is paramount in the environmental and biological monitoring of 2,3-Dichlorobiphenyl-4-ol. As a member of the hydroxylated polychlorinated biphenyls (OH-PCBs), this compound is often present at trace levels in complex matrices such as sediment, water, and biological tissues. nih.govacs.orgsmu.canih.gov Therefore, rigorous method validation and a comprehensive quality assurance/quality control (QA/QC) program are essential to ensure that analytical measurements are meaningful and comparable across different studies and laboratories.
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. woah.orgresearchgate.net For this compound, this involves evaluating several key performance characteristics to guarantee the reliability of the data.
Key Method Validation Parameters
A suite of parameters must be assessed to validate an analytical method for the quantification of this compound. These parameters confirm the method's performance across a range of concentrations in the specific environmental or biological matrix being studied.
Linearity and Range : Linearity establishes the concentration range over which the analytical instrument's response is directly proportional to the concentration of this compound. This is typically demonstrated by a calibration curve with a high coefficient of determination (r²). For instance, in methods developed for analogous compounds like 3,3′-dichlorobiphenyl (the parent PCB) and its methoxylated metabolite, excellent linearity (r² > 0.990) has been achieved. nih.gov
Accuracy : Accuracy reflects the closeness of a measured value to the true value. It is often assessed by analyzing certified reference materials (CRMs) or by performing spiking experiments where a known quantity of this compound is added to a blank matrix and the percent recovery is calculated.
Precision : Precision measures the degree of agreement among a series of individual measurements under the same conditions. It is typically expressed as the relative standard deviation (RSD) and is evaluated at two levels:
Repeatability : Precision under the same operating conditions over a short interval (intra-assay precision).
Reproducibility : Precision between different laboratories, instruments, or analysts (inter-assay precision).
Limit of Detection (LOD) and Limit of Quantitation (LOQ) : The LOD is the lowest concentration of this compound that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. woah.orgresearchgate.net Given that OH-PCBs can be found at picogram per liter (pg/L) levels in water samples, achieving low LODs and LOQs is critical for effective environmental monitoring. smu.canih.gov
Selectivity/Specificity : This is the ability of the method to accurately measure this compound in the presence of other potentially interfering compounds in the sample, such as parent PCBs, other OH-PCB congeners, or matrix components. researchgate.net Chromatographic techniques like gas chromatography-mass spectrometry (GC-MS) provide high selectivity for this purpose. nih.gov
Recovery : Recovery is a measure of the efficiency of the entire analytical process, including extraction and sample clean-up. In a study on the closely related 3,3′-dichlorobiphenyl-4-ol, an analytical method employing pressurized liquid extraction and GC-MS yielded an efficient recovery of 82 ± 12%. nih.gov
The following table summarizes typical validation parameters and findings from a study on a closely related dichlorinated biphenylol, which serve as a proxy for validating methods for this compound.
| Parameter | Metric | Typical Finding | Reference |
| Linearity | Coefficient of Determination (r²) | > 0.990 | nih.gov |
| Recovery | Percent Recovery (%) | 82 ± 12% | nih.gov |
| Precision | Relative Standard Deviation (%RSD) | < 20% | woah.org |
Quality Assurance and Quality Control (QA/QC)
A robust QA/QC program is implemented alongside validated methods to ensure the ongoing reliability of monitoring data for this compound.
Certified Reference Materials (CRMs) : CRMs are homogeneous and stable materials with certified concentrations of specific analytes. energy.gov They are produced by national or international standards bodies and are crucial for verifying the accuracy and traceability of analytical measurements. energy.gov For PCB-related compounds, SRMs derived from matrices like whale blubber have been developed to validate analytical methods. nih.gov
Internal and Surrogate Standards : To account for variability during sample preparation and analysis, specific standards are used.
Internal Standards : A known amount of a compound not expected to be in the sample (e.g., a ¹³C-labeled version of the analyte or a non-co-eluting congener like PCB204) is added to every sample, blank, and standard before analysis. acs.org The analyte's signal is normalized to the internal standard's signal to correct for instrument variability.
Surrogate Standards : These are compounds chemically similar to the analyte of interest (e.g., other PCB congeners like PCB14 or PCB65) that are added to samples before extraction. nih.govacs.org Their recovery provides a measure of the efficiency of the sample preparation steps for each individual sample. Studies have reported surrogate recoveries between 95% and 105%. acs.org
Method Blanks : A method blank (e.g., purified solvent or a certified clean matrix) is analyzed with each batch of samples. This is done to monitor for any contamination introduced during the analytical process.
Proficiency Testing : Laboratories analyzing this compound should participate in inter-laboratory proficiency testing programs. These programs provide an external and objective assessment of a laboratory's analytical performance compared to other labs.
The table below outlines common QA/QC procedures essential for the analysis of this compound.
| QA/QC Procedure | Purpose | Example |
| Certified Reference Material (CRM) | Verify method accuracy and traceability. | SRM 1945 (PCBs in whale blubber) nih.gov |
| Internal Standard | Correct for instrument signal drift and injection volume variations. | ¹³C-labeled this compound; PCB204 acs.org |
| Surrogate Standard | Monitor the efficiency of extraction and clean-up for each sample. | PCB14, PCB65 acs.org |
| Method Blank | Assess and identify potential contamination from reagents or equipment. | Analysis of solvent or a certified blank matrix. |
| Replicate Samples | Evaluate method precision on real-world samples. | Analyzing a duplicate sample for every 10-20 samples. |
By strictly adhering to these principles of method validation and implementing a thorough QA/QC program, analytical laboratories can produce high-quality, reliable data on the presence and concentration of this compound in the environment and biological systems.
Mechanistic Interactions of 2,3 Dichlorobiphenyl 4 Ol with Biological and Environmental Receptors
Molecular Docking and Receptor Binding Studies
Molecular docking and receptor binding assays are essential computational and experimental techniques used to predict and confirm the interaction between a ligand, such as 2,3-Dichlorobiphenyl-4-ol, and a target receptor.
Estrogen Receptor (ER): Many OH-PCBs are known to interact with estrogen receptors (ERα and ERβ), potentially disrupting normal endocrine function. nih.gov Binding studies would be necessary to determine the affinity of this compound for these receptors and to ascertain whether it acts as an agonist (mimicking estrogen) or an antagonist (blocking estrogen). Such studies often involve competitive binding assays where the compound's ability to displace a radiolabeled estrogen from the receptor is measured. Molecular docking simulations could further elucidate the specific binding mode and interactions with key amino acid residues in the ER's ligand-binding pocket. nih.govresearchgate.netmdpi.comresearchgate.net
Aryl Hydrocarbon Receptor (AhR): The Aryl Hydrocarbon Receptor (AhR) is a key mediator of toxicity for many dioxin-like compounds, including some PCBs. nih.gov While the parent PCBs are more commonly associated with AhR activation, it would be important to determine if this compound can bind to and activate this receptor. nih.gov Receptor binding assays would quantify the binding affinity, and reporter gene assays could measure the subsequent activation of the AhR signaling pathway. mdpi.comwhoi.eduresearchgate.net
Enzyme Active Sites: This compound could potentially interact with the active sites of various enzymes, particularly metabolic enzymes like cytochrome P450s. Such interactions could lead to inhibition or altered activity of these enzymes, affecting the metabolism of endogenous substances and other xenobiotics.
Table 1: Hypothetical Molecular Docking and Receptor Binding Data for this compound (Note: This table is illustrative due to the absence of specific data for this compound.)
| Receptor/Enzyme | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Effect |
|---|---|---|---|
| Estrogen Receptor α | Data not available | Data not available | Data not available |
| Estrogen Receptor β | Data not available | Data not available | Data not available |
| Aryl Hydrocarbon Receptor | Data not available | Data not available | Data not available |
Ligand-Protein Interaction Profiling
Beyond specific receptors, it is valuable to profile the broader interactions of this compound with a range of proteins. This can reveal unexpected targets and help build a more complete picture of its biological activity. Techniques like thermal shift assays or affinity chromatography coupled with mass spectrometry could identify proteins that bind to this compound. Understanding these interactions is crucial as they govern the compound's transport, sequestration, and potential off-target effects. nih.govnih.govresearchgate.net
Cellular Uptake and Transport Mechanisms
The ability of this compound to exert biological effects is contingent on its ability to enter cells. Research would be needed to determine the mechanisms governing its cellular uptake. Generally, PCBs and their metabolites can cross cell membranes through passive diffusion due to their lipophilic nature. However, protein-mediated transport cannot be ruled out. nih.gov Studies using specific inhibitors for different transport pathways (e.g., endocytosis, active transport) in various cell lines would be required to clarify the precise mechanisms. The rate and extent of uptake would significantly influence the intracellular concentration and, therefore, its potential toxicity. nih.gov
Gene Expression Modulation Studies (Mechanistic Focus)
Once inside the cell, this compound could modulate the expression of various genes, leading to altered cellular function. Mechanistic studies would focus on how it influences the transcription of specific genes. For instance, if it binds to the AhR, it would be expected to upregulate genes involved in xenobiotic metabolism, such as CYP1A1. whoi.edu If it interacts with the ER, it could alter the expression of estrogen-responsive genes. Techniques like quantitative real-time PCR (qPCR) and microarray or RNA-sequencing analysis would be employed to identify which genes and pathways are affected following exposure to the compound. nih.gov
Table 2: Potential Gene Expression Targets for this compound Based on Known PCB Effects (Note: This table is illustrative and lists genes known to be affected by other PCBs, not specifically this compound.)
| Gene | Associated Pathway | Potential Modulation |
|---|---|---|
| CYP1A1 | Xenobiotic Metabolism (AhR Pathway) | Upregulation |
| TFF1 (pS2) | Estrogen Response (ER Pathway) | Upregulation/Downregulation |
| CAT | Oxidative Stress Response | Upregulation/Downregulation |
Computational and Theoretical Studies on 2,3 Dichlorobiphenyl 4 Ol
Quantum Chemical Calculations of Molecular Properties and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of 2,3-Dichlorobiphenyl-4-ol. These calculations can predict a variety of molecular descriptors that are crucial for understanding its reactivity and interactions.
DFT methods are employed to optimize the molecular geometry of this compound, determining bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state. From this optimized structure, a range of electronic properties can be calculated. The distribution of electron density, for instance, can be visualized through Molecular Electrostatic Potential (MEP) maps, which identify regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). These maps are valuable for predicting how the molecule will interact with other chemical species.
Key parameters derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests that the molecule is more reactive. For hydroxylated polychlorinated biphenyls (OH-PCBs), these calculations help to understand their susceptibility to further oxidation or other transformation reactions in the environment.
Natural Bond Orbital (NBO) analysis is another technique used to study intramolecular and intermolecular interactions, such as charge transfer within the molecule. This can reveal the nature of the bonding and the stabilization energies associated with these interactions. Spectroscopic properties, such as infrared (IR) and Raman vibrational frequencies, can also be computationally predicted and compared with experimental data to confirm the molecular structure.
| Calculated Property | Significance for this compound | Typical Computational Method |
|---|---|---|
| Optimized Molecular Geometry | Provides the most stable 3D structure, including bond lengths and angles. | DFT (e.g., B3LYP/6-311++G(d,p)) |
| HOMO-LUMO Energy Gap | Indicates chemical reactivity and electronic excitation energy. | DFT, TD-DFT |
| Molecular Electrostatic Potential (MEP) | Identifies electrophilic and nucleophilic sites for predicting reaction mechanisms. | DFT |
| Natural Bond Orbital (NBO) Analysis | Details charge distribution, hybridization, and intramolecular interactions. | NBO analysis within a DFT framework |
| Vibrational Frequencies | Predicts IR and Raman spectra for structural confirmation. | DFT |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Environmental Fate
Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of a compound with its biological activity or environmental fate. For this compound, QSAR models are invaluable for predicting its behavior in the environment, including its biodegradation rates and sorption coefficients, often in the absence of extensive experimental data. ljmu.ac.uk
The development of a QSAR model involves calculating a set of molecular descriptors that quantify various aspects of the molecule's structure. These descriptors can be categorized as constitutional (e.g., molecular weight), topological (e.g., connectivity indices), geometric (e.g., molecular surface area), and quantum chemical (e.g., HOMO-LUMO energies). For OH-PCBs, descriptors such as the octanol-water partition coefficient (log Kow), which indicates hydrophobicity, are particularly important for predicting bioaccumulation and sorption to soil and sediment. nih.govnih.gov
Once the descriptors are calculated, statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms are used to build a mathematical model that links these descriptors to a specific environmental property. elsevierpure.comnih.gov For instance, a QSAR model for biodegradation might show that the rate of degradation is influenced by the number and position of chlorine atoms and the presence of the hydroxyl group. The hydroxyl group generally increases the water solubility and susceptibility of PCBs to metabolic attack, potentially leading to faster degradation compared to their parent compounds. nih.gov
Sorption coefficients, such as the soil organic carbon-water (B12546825) partitioning coefficient (Koc), are also predictable using QSAR. These models often find a strong correlation between Koc and hydrophobicity descriptors, indicating that more hydrophobic compounds like this compound are more likely to adsorb to organic matter in soil and sediments.
| Environmental Fate Parameter | Key Molecular Descriptors | Predicted Trend for this compound |
|---|---|---|
| Biodegradation Rate | Number of chlorine atoms, position of hydroxyl group, electronic properties. | Potentially higher than parent dichlorobiphenyl due to the hydroxyl group. |
| Sorption Coefficient (Koc) | Octanol-water partition coefficient (log Kow), molecular surface area. | Strong sorption to organic matter in soil and sediments. |
| Bioaccumulation Factor (BCF) | log Kow, molecular size. | Potential for bioaccumulation in aquatic organisms. |
Molecular Dynamics Simulations of Environmental Transport and Interactions
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to study the movement and interactions of molecules over time. For this compound, MD simulations can model its transport and partitioning in various environmental compartments at an atomistic level.
These simulations can be used to investigate the interaction of this compound with soil and sediment components. For example, a simulation could model the compound in a system containing water and a representation of natural organic matter or a clay mineral surface. By tracking the trajectory of the molecule, researchers can understand the forces driving its adsorption to these surfaces, such as van der Waals forces, hydrogen bonding (involving the hydroxyl group), and hydrophobic interactions. acs.org The simulations can also reveal the preferred orientation of the molecule at these interfaces.
MD simulations are also employed to study the transport of OH-PCBs across biological membranes. This is crucial for understanding their bioavailability and potential for bioaccumulation. By simulating the interaction of this compound with a lipid bilayer, it is possible to calculate the free energy profile of its permeation, providing insights into how readily it can be absorbed by organisms.
Furthermore, MD simulations can shed light on the interactions of OH-PCBs with biological macromolecules. For instance, studies have used these simulations to explore the binding of various OH-PCBs to proteins like estrogen receptors, which is relevant for assessing their endocrine-disrupting potential. nih.govtandfonline.com These simulations can identify key amino acid residues involved in the binding and the stability of the resulting complex.
Predictive Modeling of Biotransformation Pathways
Predictive modeling of biotransformation pathways aims to identify the likely metabolites of a parent compound resulting from enzymatic reactions in organisms. For this compound, this involves predicting its further metabolism or, conversely, predicting its formation from a parent PCB congener.
The primary enzymatic system responsible for the initial oxidation of PCBs is the cytochrome P-450 (CYP) monooxygenase system. nih.govresearchgate.net Predictive models for PCB metabolism often start by identifying the most likely sites of hydroxylation on the biphenyl (B1667301) rings. These models can be based on expert-derived rules, quantum chemical calculations of reactivity, or machine learning algorithms trained on known metabolic pathways. nih.govacs.orguiowa.edu For a dichlorobiphenyl, hydroxylation is a key initial step in its biotransformation.
Studies on the metabolism of 3,3'-Dichlorobiphenyl (B134845) (PCB 11) have shown that it can be metabolized to 3,3'-dichlorobiphenyl-4-ol. nih.gov This suggests that a primary biotransformation pathway for dichlorobiphenyls involves the introduction of a hydroxyl group at a para position. Predictive models would therefore suggest that 2,3-dichlorobiphenyl (B103536) could be a precursor to this compound.
Once formed, this compound can undergo further biotransformation. Predictive models can suggest subsequent metabolic steps, which may include:
Further Hydroxylation: Addition of a second hydroxyl group to form a catechol or hydroquinone (B1673460) derivative.
Conjugation: Reactions involving the existing hydroxyl group, such as sulfation (by sulfotransferases) or glucuronidation (by UDP-glucuronosyltransferases), to form more water-soluble conjugates that can be more easily excreted. nih.govacs.org
Methylation: The hydroxyl group can be methylated to form a methoxy (B1213986) derivative.
These predictive models are often part of larger systems that can generate entire metabolic pathways, providing a comprehensive picture of the potential fate of this compound in biological systems. nih.govacs.org
Emerging Research Frontiers and Future Directions for 2,3 Dichlorobiphenyl 4 Ol Studies
Integration of Omics Technologies in Biotransformation Research
The biotransformation of PCBs is a complex process resulting in a variety of metabolites, each with potentially unique biological activities. nih.gov Understanding the metabolic fate of 2,3-Dichlorobiphenyl-4-ol and its parent compound, PCB 11, is crucial. Modern "omics" technologies—such as metabolomics, proteomics, and genomics—are becoming indispensable tools for this purpose.
High-resolution mass spectrometry-based metabolomics has been instrumental in identifying a wide array of metabolites formed from PCB congeners in human-relevant cell lines like HepG2. nih.gov For instance, studies on PCB 11 have revealed its transformation into numerous products, including monohydroxylated, dihydroxylated, and methoxylated metabolites, as well as their subsequent sulfo and glucuronide conjugates. nih.gov This detailed metabolic profiling allows researchers to map the intricate biotransformation pathways.
Furthermore, genomics and transcriptomics can elucidate the downstream effects of exposure. Research has shown that 3,3'-dichlorobiphenyl-4-ol can alter the expression of genes involved in critical cellular processes, such as fatty acid metabolism, particularly in the context of mitochondrial function. nih.gov By examining changes in gene and protein expression following exposure, scientists can identify the specific cellular pathways perturbed by the compound. This integrated omics approach provides a systems-level view of the biological impact, moving beyond simple metabolite identification to a deeper understanding of the mechanisms of action.
Table 1: Application of Omics Technologies in PCB Biotransformation Research
| Omics Technology | Application in PCB Research | Key Findings Related to PCB 11 and its Metabolites |
|---|---|---|
| Metabolomics | Identification and quantification of a wide range of metabolites in biological samples (e.g., cell culture media, serum). nih.gov | Revealed complex metabolite profiles for PCB 11 in HepG2 cells, including hydroxylated, methoxylated, and conjugated forms. nih.gov |
| Genomics / Transcriptomics | Analysis of changes in gene expression in response to exposure to PCBs or their metabolites. | Exposure to 4-OH-PCB11 was found to alter the expression of genes governing fatty acid oxidation and metabolism. nih.gov |
| Proteomics | Study of the large-scale changes in protein expression and post-translational modifications. | Can identify specific enzymes, such as cytochrome P450s, involved in the initial oxidation of PCBs. nih.gov |
Development of Advanced Remediation Strategies Based on Degradation Mechanisms
Effective remediation of environments contaminated with persistent organic pollutants like PCBs and their metabolites requires strategies grounded in a thorough understanding of their degradation mechanisms. Research into these mechanisms is paving the way for advanced remediation technologies, including bioremediation, phytoremediation, and advanced oxidation processes (AOPs).
Bioremediation leverages the metabolic capabilities of microorganisms to break down contaminants. Studies on related compounds have shown that bacterial consortia can effectively degrade chlorobiphenyls. nih.govresearchgate.net The degradation pathway often begins with dioxygenase enzymes, which catalyze the initial attack on the biphenyl (B1667301) structure. nih.gov Understanding the genetic basis of these enzymatic pathways can enable the engineering of microorganisms with enhanced degradation capabilities for specific congeners and their metabolites.
Phytoremediation, the use of plants to clean up contaminated soil and water, is another promising strategy. Plants can secrete enzymes like peroxidases and dehydrogenases into the rhizosphere, which can contribute to the degradation of PCBs. mdpi.com Research focuses on identifying plant species that are particularly effective at this process and understanding the biochemical transformations that occur within the plant tissues.
Advanced Oxidation Processes (AOPs) involve the generation of highly reactive species, such as hydroxyl radicals, to chemically degrade persistent organic pollutants. mdpi.com Various AOPs, including ozonation, Fenton (H₂O₂/Fe²⁺), and UV/H₂O₂ processes, have been shown to be effective in degrading chlorinated aromatic compounds. nih.govosti.gov The development of these strategies relies on understanding the chemical vulnerabilities of the target molecule, allowing for the optimization of reaction conditions (e.g., pH, oxidant concentration) to achieve complete mineralization of the contaminant. nih.gov
Table 2: Comparison of Advanced Remediation Strategies for Chlorinated Aromatic Compounds
| Remediation Strategy | Core Mechanism | Advantages | Potential Applicability to this compound |
|---|---|---|---|
| Bioremediation | Use of microorganisms (e.g., bacteria) to enzymatically break down contaminants. nih.gov | Cost-effective, potential for in-situ application, can lead to complete mineralization. | High potential, especially by identifying or engineering microbes with specific enzymatic pathways for hydroxylated PCBs. |
| Phytoremediation | Use of plants to extract, contain, or degrade pollutants in soil and water. mdpi.com | Environmentally friendly, low cost, aesthetically pleasing. | Feasible, particularly through rhizodegradation where plant root exudates stimulate microbial activity. mdpi.com |
| Advanced Oxidation Processes (AOPs) | Generation of highly reactive radicals (e.g., •OH) to chemically oxidize pollutants. mdpi.comnih.gov | Rapid degradation rates, effective for a broad range of recalcitrant compounds. | Highly effective for breaking the aromatic structure, but may require ex-situ treatment and careful management of reagents. |
Long-Term Environmental Monitoring and Modeling Refinements
Assessing the environmental risk posed by this compound necessitates robust, long-term monitoring programs and sophisticated environmental fate models. cdc.gov The parent compound, PCB 11, has been detected in various environmental compartments, including urban air, indicating ongoing sources and transport pathways. nih.govacs.org Long-term monitoring is essential to track concentration trends, identify hotspots, and evaluate the effectiveness of any control measures. mdpi.comnih.gov
The development of sensitive and selective analytical methods is the cornerstone of effective monitoring. Techniques such as gas chromatography-mass spectrometry (GC-MS) and high-resolution gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) are critical for accurately quantifying trace levels of specific PCB congeners and their metabolites in complex environmental matrices like air, water, and soil. nih.govcdc.govnih.gov
Data from these monitoring programs are vital for developing and refining environmental fate and transport models. These models are computational tools used to predict how a chemical will move and persist in the environment. cdc.govepa.gov By incorporating site-specific environmental conditions and chemical-specific properties, models can simulate processes like volatilization, sorption to soil, and transport in water systems. epa.gov As more data on this compound and its parent compound become available, these models can be better calibrated, leading to more accurate predictions of environmental concentrations and potential exposure pathways.
Table 3: Analytical Methods for Monitoring PCBs and Metabolites
| Analytical Technique | Sample Type | Key Features |
|---|---|---|
| Gas Chromatography-Mass Spectrometry (GC-MS) | Environmental (air, water, soil), Biological (serum, tissue) | Standard method for separation and identification of volatile and semi-volatile organic compounds. nih.gov |
| High-Resolution Gas Chromatography (HRGC) | Environmental, Biological | Utilizes capillary columns for superior separation of complex mixtures of PCB congeners. cdc.gov |
| Tandem Mass Spectrometry (MS/MS) | Environmental, Biological | Provides high selectivity and sensitivity, reducing interferences from the sample matrix; used to confirm the presence of PCB 11 in air. nih.gov |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Biological (serum, tissues) | Effective for analyzing less volatile and more polar metabolites, such as PCB sulfates and glucuronides. acs.org |
Interdisciplinary Research Approaches for Comprehensive Understanding
A complete understanding of the environmental and biological implications of this compound can only be achieved through integrated, interdisciplinary research. The challenges posed by this compound span multiple scientific domains, requiring collaboration among chemists, biologists, environmental scientists, and computational modelers.
Analytical and Synthetic Chemistry: Chemists are essential for synthesizing pure analytical standards of this compound and its potential metabolites, which are necessary for toxicological studies and for calibrating analytical instruments. uiowa.edu They also lead the development of more sensitive and robust methods for detecting these compounds in diverse environmental and biological samples. cdc.gov
Environmental Science and Engineering: Environmental scientists conduct field studies to determine the occurrence, fate, and transport of the compound in ecosystems. researchgate.netservice.gov.uk This knowledge is critical for assessing exposure risks and for designing and implementing effective remediation strategies, from bioreactors to large-scale phytoremediation projects. mdpi.com
Molecular and Cellular Biology: Biologists, toxicologists, and biochemists investigate the biotransformation pathways within organisms. nih.govnih.gov Using cell cultures and animal models, they explore the mechanisms of toxicity and the broader biological impacts, often employing the omics technologies discussed previously. nih.gov
Computational Modeling: Computational scientists contribute by developing models at different scales. Quantum mechanics/molecular mechanics (QM/MM) approaches can simulate enzymatic reactions to elucidate degradation mechanisms at the molecular level. nih.gov At a larger scale, environmental fate and transport models predict the distribution of the compound across ecosystems, informing risk assessments and management decisions. nih.gov
By fostering collaboration across these disciplines, the scientific community can connect molecular-level mechanisms to ecosystem-wide consequences, leading to a holistic understanding and more effective management of the risks associated with this compound.
Q & A
Q. What are the recommended analytical methods for quantifying 2,3-Dichlorobiphenyl-4-ol in environmental or biological samples?
High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or gas chromatography (GC-MS) is preferred for precise quantification. For example, GC-MS with electron capture detection (ECD) is effective for chlorinated compounds due to their high electron affinity. Standard solutions, such as those prepared in isooctane (e.g., 100 μg/mL), should be used for calibration, ensuring compliance with regulatory frameworks like the Chemical Substances Control Law (CSCL) . Method validation should include limits of detection (LOD), recovery rates, and matrix effect assessments.
Q. How can researchers synthesize this compound with high purity for experimental use?
A common approach involves the Ullmann coupling of 2,3-dichlorophenol with iodobenzene derivatives under catalytic conditions (e.g., CuI/1,10-phenanthroline in DMF). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures removal of unreacted starting materials. Purity should be verified using melting point analysis and NMR spectroscopy. Note that handling chlorinated intermediates requires strict safety protocols due to toxicity .
Q. What spectroscopic techniques are critical for characterizing this compound?
Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the biphenyl backbone and substitution patterns. Infrared (IR) spectroscopy can identify hydroxyl (-OH) and C-Cl stretching vibrations (e.g., ~1250 cm⁻¹ for C-Cl). High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns. For structural ambiguity, X-ray crystallography may be employed .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in the reactivity or stability data of this compound?
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict thermodynamic stability, bond dissociation energies, and reaction pathways. For instance, discrepancies in degradation rates under UV light may arise from varying solvent interactions or steric effects, which DFT can model by comparing solvation energies and transition states. Cross-validation with experimental kinetic data is critical .
Q. What strategies address conflicting metabolite identification results in toxicological studies of this compound?
Use tandem mass spectrometry (MS/MS) with stable isotope labeling to distinguish between isomeric metabolites. For example, deuterated analogs of suspected metabolites can confirm fragmentation patterns. Additionally, enzyme-mediated assays (e.g., cytochrome P450 isoforms) clarify biotransformation pathways. Contradictions may stem from interspecies variability in metabolic enzymes, necessitating species-specific in vitro models .
Q. How should researchers design experiments to investigate the environmental persistence of this compound?
Conduct microcosm studies under controlled conditions (aerobic/anaerobic, varying pH/temperature) to simulate natural environments. Measure half-lives using GC-MS and monitor dechlorination products (e.g., biphenyl-4-ol). Include abiotic controls to differentiate microbial vs. chemical degradation. Contradictions in persistence data often arise from unaccounted variables like microbial community composition or redox potential, requiring multivariate statistical analysis .
Q. What methodological considerations are vital for studying the compound’s interactions with biological receptors?
Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can quantify binding affinities. For receptor-ligand modeling, use molecular docking (e.g., AutoDock Vina) guided by crystallographic data of homologous receptors. Discrepancies between in silico predictions and experimental results may reflect conformational flexibility of the receptor or solvent effects, necessitating enhanced sampling methods like molecular dynamics (MD) simulations .
Data Interpretation & Quality Assurance
Q. How can researchers reconcile discrepancies in reported toxicity thresholds for this compound?
Meta-analysis of existing datasets should account for differences in experimental models (e.g., cell lines vs. whole organisms), exposure durations, and endpoint measurements (e.g., LC50 vs. EC50). Apply standardized toxicity assessment frameworks (e.g., OECD guidelines) to ensure comparability. Contradictions often arise from variations in solvent carriers (e.g., DMSO vs. ethanol), which affect bioavailability .
Q. What quality control measures are essential for ensuring reproducibility in synthesis and analysis?
Implement batch-to-batch consistency checks via NMR purity (>98%) and chromatographic retention time matching. Use certified reference materials (CRMs) for instrument calibration. For collaborative studies, share raw data (e.g., NMR FID files, MS spectra) in open-access repositories to enable cross-validation. Document solvent lot numbers and storage conditions to mitigate variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
